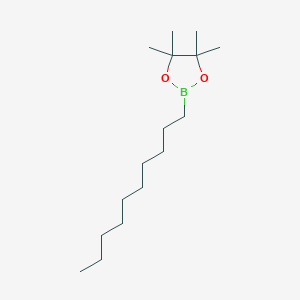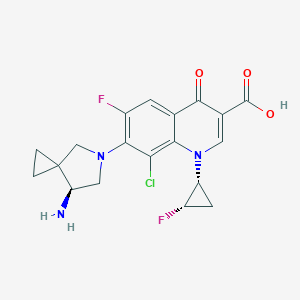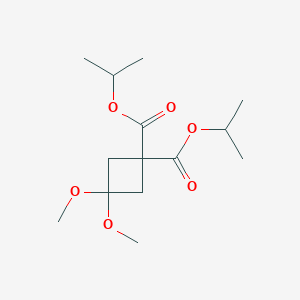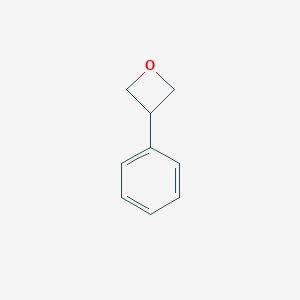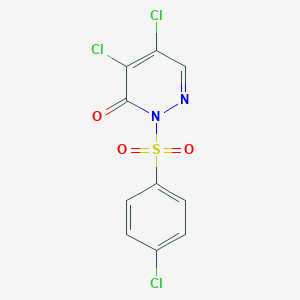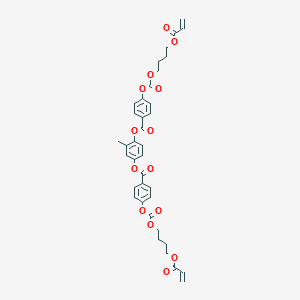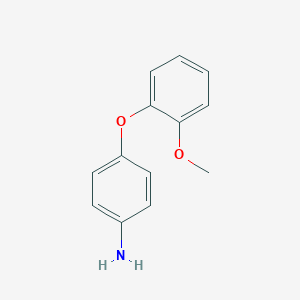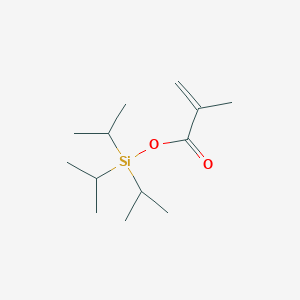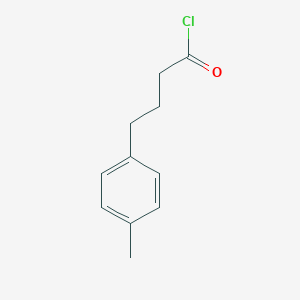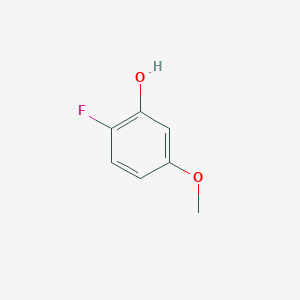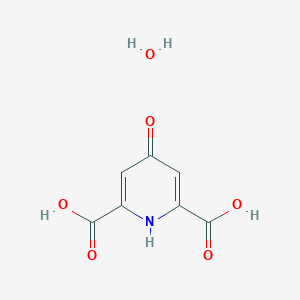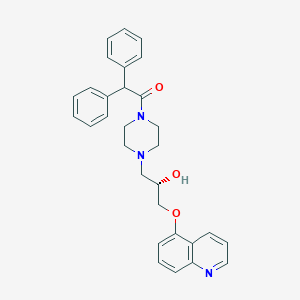
Dofequidar, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dofequidar, (S)- is a chemical compound that belongs to the family of quinoline derivatives. It is a potent inhibitor of the multidrug resistance protein 1 (MRP1), which is a member of the ATP-binding cassette (ABC) transporter family. The overexpression of MRP1 is associated with the resistance of cancer cells to chemotherapeutic agents. Therefore, dofequidar has been investigated as a potential adjuvant therapy for cancer treatment.
作用機序
Dofequidar exerts its inhibitory effect on Dofequidar, (S)- by binding to its nucleotide-binding domain and preventing the hydrolysis of ATP, which is required for the efflux of chemotherapeutic agents from cancer cells. This results in the accumulation of these agents within the cells, leading to increased cytotoxicity.
生化学的および生理学的効果
Dofequidar has been shown to have minimal toxicity in animal models and in human clinical trials. However, some studies have reported mild gastrointestinal and hematological adverse effects. Dofequidar has also been found to have a low potential for drug-drug interactions.
実験室実験の利点と制限
One of the advantages of using dofequidar in lab experiments is its ability to sensitize cancer cells to a variety of chemotherapeutic agents, which can lead to more effective treatments. However, one limitation is the potential for off-target effects, as dofequidar can also inhibit other ABC transporters, such as P-glycoprotein.
将来の方向性
Several areas of research are currently being explored regarding the use of dofequidar. These include the development of more potent and selective Dofequidar, (S)- inhibitors, the investigation of the potential use of dofequidar in combination with other cancer therapies, and the identification of biomarkers that can predict the response to dofequidar treatment. Additionally, the use of dofequidar in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease, is also being investigated.
合成法
The synthesis of dofequidar involves several steps, including the condensation of 2-chloroquinoline-3-carbaldehyde with (S)-1-phenylethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
Dofequidar has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that dofequidar can sensitize cancer cells to a variety of chemotherapeutic agents, including doxorubicin, paclitaxel, and vinblastine. In vivo studies have also demonstrated the efficacy of dofequidar in enhancing the therapeutic effect of these drugs in animal models of cancer.
特性
CAS番号 |
153653-31-7 |
|---|---|
製品名 |
Dofequidar, (S)- |
分子式 |
C30H31N3O3 |
分子量 |
481.6 g/mol |
IUPAC名 |
1-[4-[(2S)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m0/s1 |
InChIキー |
KLWUUPVJTLHYIM-VWLOTQADSA-N |
異性体SMILES |
C1CN(CCN1C[C@@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
同義語 |
Dofequidar (S)-isoMer |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



